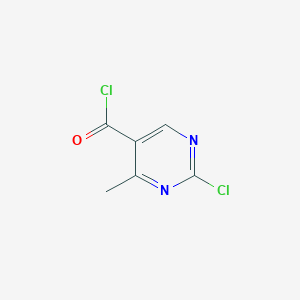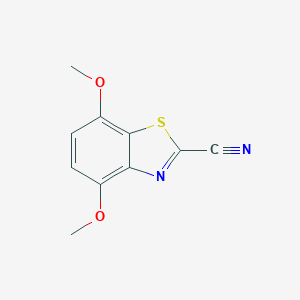
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione, also known as HPTT, is a tetrazole derivative compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. HPTT is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C7H12N4OS and a molecular weight of 208.27 g/mol.
Mechanism Of Action
The mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione is not fully understood. However, studies have suggested that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione exhibits various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione can inhibit the proliferation of cancer cells and induce apoptosis. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been shown to exhibit hypoglycemic and hypolipidemic effects in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione in lab experiments is its ease of synthesis and availability. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, further studies are needed to fully elucidate the mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione and its potential side effects.
Future Directions
There are several future directions for the study of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of novel 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione-based materials with unique properties for various applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione and its potential side effects, which may contribute to the development of safer and more effective 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione-based therapies.
Synthesis Methods
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione can be synthesized through a multistep process involving the reaction of propan-2-ol with thionyl chloride to form 2-chloropropan-1-ol. The resulting compound is then reacted with sodium azide to form 2-azidopropan-1-ol, which is further reacted with thiourea to form the desired 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione compound.
Scientific Research Applications
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been studied for its potential applications in material science, where it can be used as a precursor for the synthesis of various functional materials, including polymers, nanoparticles, and thin films. In catalysis, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been investigated for its potential use as a catalyst in various chemical reactions, including oxidation and reduction reactions.
properties
CAS RN |
173375-97-8 |
|---|---|
Product Name |
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione |
Molecular Formula |
C5H10N4OS |
Molecular Weight |
174.23 g/mol |
IUPAC Name |
1-(hydroxymethyl)-4-propan-2-yltetrazole-5-thione |
InChI |
InChI=1S/C5H10N4OS/c1-4(2)9-5(11)8(3-10)6-7-9/h4,10H,3H2,1-2H3 |
InChI Key |
VYFWUKPPWOBUFS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=S)N(N=N1)CO |
Canonical SMILES |
CC(C)N1C(=S)N(N=N1)CO |
synonyms |
5H-Tetrazole-5-thione,1,4-dihydro-1-(hydroxymethyl)-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




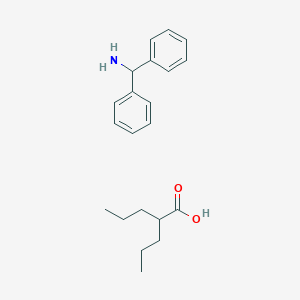
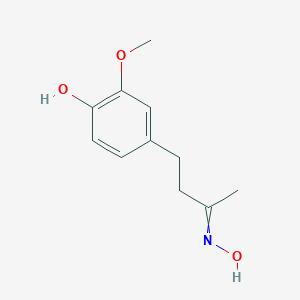
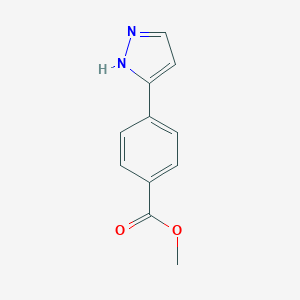
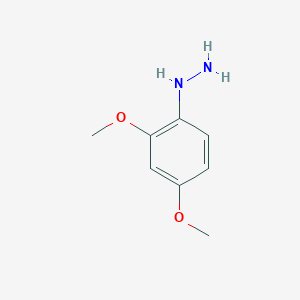
![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
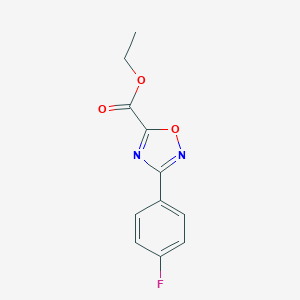
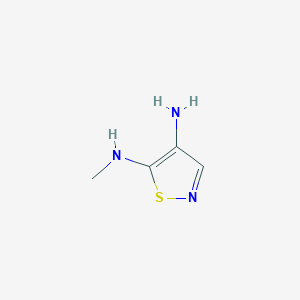

![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
